molecular formula C10H11NO5S B8096132 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B8096132
M. Wt: 257.27 g/mol
InChI Key: JJRUJESEFSYUEZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an oxathiazolidine ring with a carboxylate group and a benzyl protecting group.

Preparation Methods

The synthesis of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloroformate with 1,2,3-oxathiazolidine-3-carboxylic acid in the presence of a base . The reaction conditions often include the use of organic solvents such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can occur through the formation of covalent bonds with the active site of the enzyme, leading to a decrease in enzyme activity. The pathways involved in its mechanism of action are still under investigation, but they are believed to include the modulation of cellular signaling pathways .

Comparison with Similar Compounds

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:

Biological Activity

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticonvulsant effects, and interactions with key biological targets.

Chemical Structure

The compound is characterized by a thiazolidine ring and a sulfonyl moiety, contributing to its biological activity. The presence of a benzyl group (Cbz) and a phenyl group enhances its lipophilicity, which may facilitate cell membrane penetration.

Molecular Structure Representation:

  • SMILES Notation: O=C(OCC1=CC=CC=C1)N1CCOS1(=O)=O

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to be effective against various bacterial strains, suggesting potential applications in treating infections.

  • Study Findings:
    • In vitro studies demonstrated significant inhibition of growth in Gram-positive bacteria.
    • The compound's structural features suggest possible interactions with metabolic pathways in microbial cells .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant effects of related compounds within the oxathiazolidine family. Notably, compounds with similar structures have shown efficacy in seizure models.

  • Case Study:
    • A related compound displayed strong anticonvulsant effects in the maximal electroshock seizure test (ED50 = 29 mg/Kg). Docking simulations indicated potential mechanisms involving sodium channel modulation .

Interaction with Biological Targets

Interaction studies have focused on the binding affinity of this compound with various proteins and enzymes.

  • Key Findings:
    • Preliminary results indicate potential interactions with carbonic anhydrase isoforms (hCA), particularly hCA IX and XII. These enzymes are implicated in tumor biology and represent targets for cancer therapy .
    • Further research using techniques like surface plasmon resonance could elucidate these interactions more clearly.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameActivity TypeNotable Effects
This compound AntimicrobialEffective against Gram-positive bacteria
4-Methylthiazolidine 2,4-dione AntifungalKnown for antifungal properties
Benzothiazole derivative AnticancerExhibits strong anti-cancer activity
5-(Phenylthio)-1,3-thiazole AgrochemicalPotential use in agrochemical fields

Properties

IUPAC Name

benzyl 2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c12-10(11-6-7-16-17(11,13)14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRUJESEFSYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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